REACTION_SMILES
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[Cl:11][C:12]([Cl:13])=[O:14].[OH:1][c:2]1[cH:3][cH:4][cH:5][c:6]([N+:8]([O-:9])=[O:10])[cH:7]1>>[O:1]([c:2]1[cH:3][cH:4][cH:5][c:6]([N+:8]([O-:9])=[O:10])[cH:7]1)[C:12]([Cl:11])=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccc(O)c1
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Name
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Type
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product
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Smiles
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O=C(Cl)Oc1cccc([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |